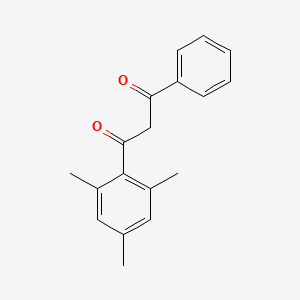
1,3-Propanedione, 1-phenyl-3-(2,4,6-trimethylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Propanedione, 1-phenyl-3-(2,4,6-trimethylphenyl)-: is an organic compound with the molecular formula C18H18O2 and a molecular weight of 266.33 g/mol . This compound is known for its unique chemical structure, which includes a phenyl group and a trimethylphenyl group attached to a propanedione backbone. It is often used in various chemical reactions and has significant applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanedione, 1-phenyl-3-(2,4,6-trimethylphenyl)- typically involves the reaction of benzoyl chloride with 2,4,6-trimethylacetophenone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
1,3-Propanedione, 1-phenyl-3-(2,4,6-trimethylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenyl and trimethylphenyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted aromatic compounds.
科学的研究の応用
1,3-Propanedione, 1-phenyl-3-(2,4,6-trimethylphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,3-Propanedione, 1-phenyl-3-(2,4,6-trimethylphenyl)- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit specific enzymes or proteins, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
1,3-Diphenyl-1,3-propanedione: Similar structure but lacks the trimethylphenyl group.
Avobenzone: Contains a methoxyphenyl group instead of the trimethylphenyl group.
1,2-Propanedione, 1-phenyl-: Similar backbone but different substitution pattern .
Uniqueness
1,3-Propanedione, 1-phenyl-3-(2,4,6-trimethylphenyl)- is unique due to the presence of the trimethylphenyl group, which imparts distinct chemical and physical properties.
特性
CAS番号 |
6477-28-7 |
|---|---|
分子式 |
C18H18O2 |
分子量 |
266.3 g/mol |
IUPAC名 |
1-phenyl-3-(2,4,6-trimethylphenyl)propane-1,3-dione |
InChI |
InChI=1S/C18H18O2/c1-12-9-13(2)18(14(3)10-12)17(20)11-16(19)15-7-5-4-6-8-15/h4-10H,11H2,1-3H3 |
InChIキー |
QMZQPUAFYSEKKO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)C(=O)CC(=O)C2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















